molecular formula C17H37NO3 B15345938 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol CAS No. 74263-50-6

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol

Cat. No.: B15345938
CAS No.: 74263-50-6
M. Wt: 303.5 g/mol
InChI Key: NXWRADQGCVGQIY-UHFFFAOYSA-N
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Description

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is a chemical compound with the molecular formula C17H37NO3. It is characterized by the presence of a dodecyl chain, a hydroxyethyl group, and a propane-1,2-diol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol typically involves the reaction of dodecylamine with glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Reactants: Dodecylamine and glycidol.

    Catalyst: Acid or base catalyst.

    Conditions: Mild temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler amines and alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

    Biology: Employed in the formulation of biological buffers and cell lysis solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is exploited in various applications, from drug delivery to industrial cleaning.

Comparison with Similar Compounds

Similar Compounds

    3-(N-Dodecyl-2-hydroxyethylamino)propane-1,3-diol: Similar structure but with a different hydroxyl group position.

    3-(N-Dodecyl-2-hydroxyethylamino)butane-1,2-diol: Similar structure but with an additional carbon in the backbone.

    3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2,3-triol: Similar structure but with an additional hydroxyl group.

Uniqueness

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is unique due to its specific combination of a dodecyl chain and a propane-1,2-diol backbone, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds.

Properties

CAS No.

74263-50-6

Molecular Formula

C17H37NO3

Molecular Weight

303.5 g/mol

IUPAC Name

3-[dodecyl(2-hydroxyethyl)amino]propane-1,2-diol

InChI

InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)15-17(21)16-20/h17,19-21H,2-16H2,1H3

InChI Key

NXWRADQGCVGQIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCO)CC(CO)O

Origin of Product

United States

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